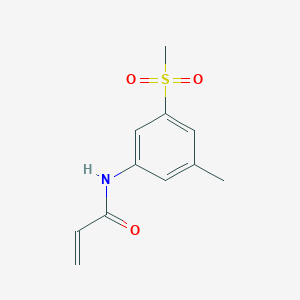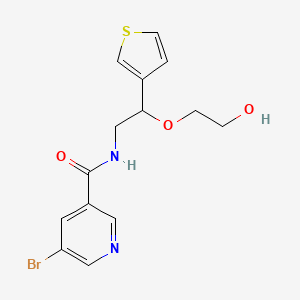
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide, also known as BTE-Nic, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Binding Affinity
Synthesis of Nicotinamide Derivatives
Several nicotinamide derivatives have been synthesized, including those with affinities for specific receptors. For instance, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives were prepared and evaluated for their binding to 5-HT3 and dopamine D2 receptors. Among these, specific derivatives like 5-bromo-2-methoxy-6-methylaminonicotinamide showed potent affinities for both receptors, indicating a potential for targeted therapeutic applications (Hirokawa, Yoshida, & Kato, 1998).
Metabolic Studies and Herbicide Resistance
Herbicide Resistance through Gene Transfer
Research has explored the use of genes like bxn, encoding a specific nitrilase, in conferring herbicide resistance. This gene was transferred to tobacco plants, leading to the expression of a bromoxynil-specific nitrilase in leaves, which conferred resistance to high levels of bromoxynil. This signifies an approach to achieve herbicide resistance by introducing novel catabolic detoxification genes in plants (Stalker, McBride, & Malyj, 1988).
Pharmacological Potential and Interactions
Potential for Pharmacological Activity
Nicotinamide and its derivatives have been evaluated for their pharmacological potential in various studies. For instance, certain ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate derivatives were studied, leading to the synthesis of compounds with preliminary pharmacological activity, indicating potential applications in therapeutic or biochemical contexts (Chapman, Clarke, Gore, & Sharma, 1971).
Inhibition and Metabolic Activity
Inhibition of Drug Metabolism by Liver Microsomes
Nicotinamide has been found to inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase, affecting the metabolism of compounds like aminopyrine and aniline. This inhibition can be competitive or a mix of competitive and noncompetitive, indicating a potential regulatory role in metabolic pathways (Schenkman, Ball, & Estabrook, 1967).
Herbicidal Activity and SAR Studies
Discovery of Herbicidal Activity
Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been synthesized and shown to possess herbicidal activity against certain species like Agrostis stolonifera and Lemna paucicostata. These findings contribute to the development of new herbicides and the understanding of structure-activity relationships in this domain (Yu et al., 2021).
Propiedades
IUPAC Name |
5-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c15-12-5-11(6-16-7-12)14(19)17-8-13(20-3-2-18)10-1-4-21-9-10/h1,4-7,9,13,18H,2-3,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBIQMIFXAGCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CNC(=O)C2=CC(=CN=C2)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-nicotinohydrazide](/img/structure/B2644684.png)
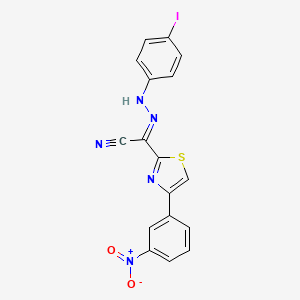
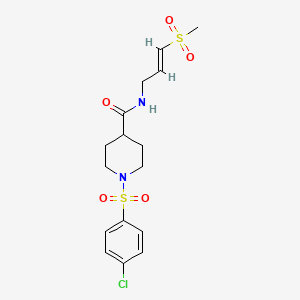

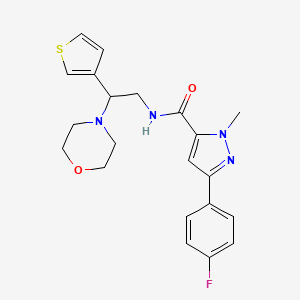


![4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2644696.png)
![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B2644699.png)

![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)
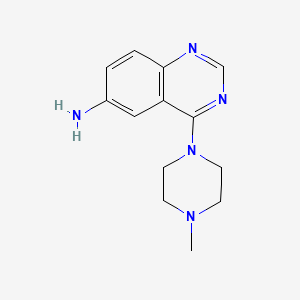
![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)
